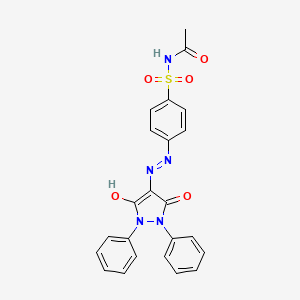
(R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide is a complex organic compound with a unique structure that includes benzyloxy, methylphenyl, and phenylpropanamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.
Introduction of the Methylphenyl Group: The methylphenyl group can be added via a Friedel-Crafts alkylation reaction, where a methyl group is introduced to a phenyl ring using a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst.
Formation of the Propanamide Backbone: The propanamide backbone can be synthesized through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of ®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of a secondary or tertiary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, ®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of ®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide involves its interaction with specific molecular targets. The benzyloxy group may interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide: Unique due to its specific substitution pattern and stereochemistry.
®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide: Similar structure but different substitution pattern or stereochemistry.
Uniqueness
The uniqueness of ®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
属性
分子式 |
C29H35NO2 |
|---|---|
分子量 |
429.6 g/mol |
IUPAC 名称 |
(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propanamide |
InChI |
InChI=1S/C29H35NO2/c1-21(2)30(22(3)4)29(31)19-26(25-14-10-7-11-15-25)27-18-23(5)16-17-28(27)32-20-24-12-8-6-9-13-24/h6-18,21-22,26H,19-20H2,1-5H3/t26-/m1/s1 |
InChI 键 |
MIHJKWVNYJRXRF-AREMUKBSSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)N(C(C)C)C(C)C)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)N(C(C)C)C(C)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















